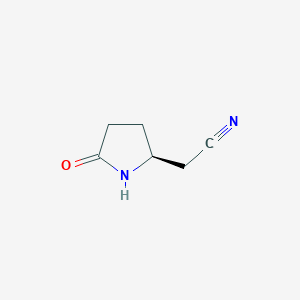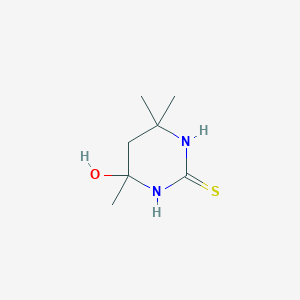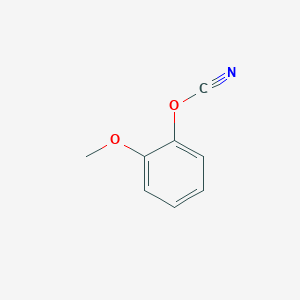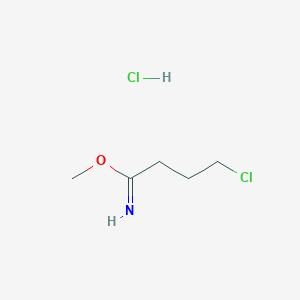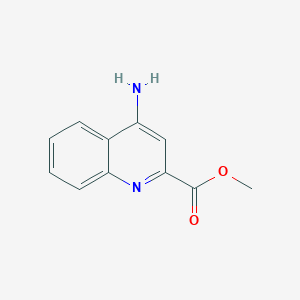
4-Aminoquinoléine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-aminoquinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Methyl 4-aminoquinoline-2-carboxylate, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Applications De Recherche Scientifique
Methyl 4-aminoquinoline-2-carboxylate has several scientific research applications:
Mécanisme D'action
Target of Action
Methyl 4-aminoquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives have been found to exhibit antimicrobial properties . They are known to target various microbial species, disrupting their growth and proliferation .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the microbes
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways in microbes, leading to their antimicrobial effects
Result of Action
Quinoline derivatives are known to exhibit antimicrobial effects, suggesting that methyl 4-aminoquinoline-2-carboxylate may also have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives
Analyse Biochimique
Biochemical Properties
Methyl 4-aminoquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with heme polymerase, an enzyme crucial for the survival of malaria parasites . By inhibiting heme polymerase, methyl 4-aminoquinoline-2-carboxylate prevents the detoxification of free heme, leading to the accumulation of toxic heme within the parasite . Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
Methyl 4-aminoquinoline-2-carboxylate exerts profound effects on various cell types and cellular processes. In malaria parasites, this compound disrupts cellular metabolism by inhibiting heme polymerase, leading to the accumulation of toxic heme and subsequent cell death . In mammalian cells, methyl 4-aminoquinoline-2-carboxylate has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . These effects are mediated through its interactions with key proteins and enzymes, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of methyl 4-aminoquinoline-2-carboxylate involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to heme polymerase, inhibiting its activity and preventing the detoxification of free heme . Additionally, methyl 4-aminoquinoline-2-carboxylate has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-aminoquinoline-2-carboxylate have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that methyl 4-aminoquinoline-2-carboxylate can have sustained effects on cellular function, particularly in inhibiting the growth of malaria parasites and other pathogens . These temporal effects underscore the importance of proper storage and handling in experimental settings.
Dosage Effects in Animal Models
The effects of methyl 4-aminoquinoline-2-carboxylate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of malaria parasites and other pathogens without causing significant toxicity . At higher doses, methyl 4-aminoquinoline-2-carboxylate can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
Methyl 4-aminoquinoline-2-carboxylate is involved in several metabolic pathways, particularly those related to heme metabolism. The compound interacts with heme polymerase, inhibiting its activity and disrupting the detoxification of free heme . Additionally, methyl 4-aminoquinoline-2-carboxylate has been shown to affect metabolic flux and metabolite levels in cells, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, methyl 4-aminoquinoline-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy. The transport and distribution of methyl 4-aminoquinoline-2-carboxylate are crucial for its biological activity and therapeutic potential.
Subcellular Localization
Methyl 4-aminoquinoline-2-carboxylate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization allows methyl 4-aminoquinoline-2-carboxylate to interact with its target biomolecules effectively, mediating its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminoquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve the use of catalysts such as molecular iodine or transition metals like copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of methyl 4-aminoquinoline-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmacologically active compounds .
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, providing different pharmacokinetic properties.
Amodiaquine: A derivative with enhanced efficacy against chloroquine-resistant strains of Plasmodium.
Uniqueness: Methyl 4-aminoquinoline-2-carboxylate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
IUPAC Name |
methyl 4-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGAQDFADGELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537966 | |
| Record name | Methyl 4-aminoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97909-55-2 | |
| Record name | Methyl 4-aminoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


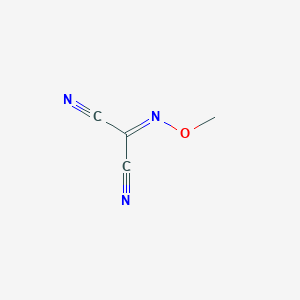
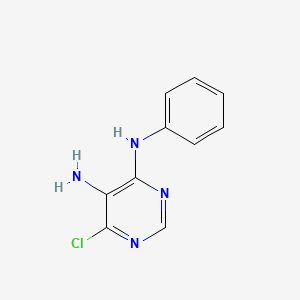
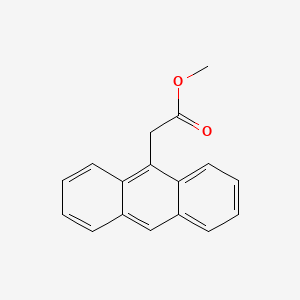


![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)
![1'-Benzyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B1626482.png)
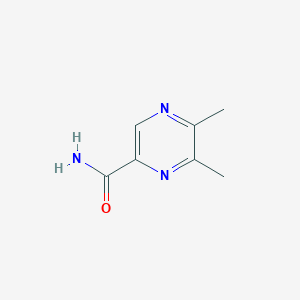
![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)
![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)
